molecular formula C24H22FNO B594094 AM2201 N-(2-fluoropentyl) isomer CAS No. 1800102-24-2

AM2201 N-(2-fluoropentyl) isomer

Cat. No. B594094
CAS RN: 1800102-24-2
M. Wt: 359.4 g/mol
InChI Key: UYTSDBWWEGEPLY-UHFFFAOYSA-N
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Description

AM2201 N-(2-fluoropentyl) isomer is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This particular isomer is structurally similar to AM2201 but features a fluorine atom at the 2-position of the pentyl chain instead of the 5-position. Synthetic cannabinoids like this compound are often used in scientific research to study the endocannabinoid system and its effects on the human body .

Scientific Research Applications

AM2201 N-(2-fluoropentyl) isomer has several applications in scientific research:

Safety and Hazards

The physiological and toxicological properties of AM2201 N-(2-fluoropentyl) isomer have not been reported . This product is intended for forensic applications and is not for human or veterinary use .

Mechanism of Action

AM2201 N-(2-fluoropentyl) isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the endocannabinoid system. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and physiological effects such as altered mood, perception, and pain sensation. The fluorine atom at the 2-position may influence the compound’s binding affinity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 N-(2-fluoropentyl) isomer typically involves the following steps:

    Starting Materials: The synthesis begins with indole or indazole derivatives, which are common starting materials for synthetic cannabinoids.

    Fluorination: The introduction of the fluorine atom at the 2-position of the pentyl chain is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: The fluorinated pentyl chain is then coupled with a naphthoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity, often verified by techniques like gas chromatography-mass spectrometry (GC-MS).

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(2-fluoropentyl) isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation or other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or halogenated derivatives of this compound, which can be further studied for their biological activity.

Comparison with Similar Compounds

Similar Compounds

    AM2201: The parent compound with a fluorine atom at the 5-position of the pentyl chain.

    JWH-018: Another synthetic cannabinoid with a similar structure but lacking the fluorine atom.

    UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

AM2201 N-(2-fluoropentyl) isomer is unique due to the specific placement of the fluorine atom, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural variation can lead to differences in potency, duration of action, and potential side effects compared to other synthetic cannabinoids .

properties

IUPAC Name

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSDBWWEGEPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017312
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1800102-24-2
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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